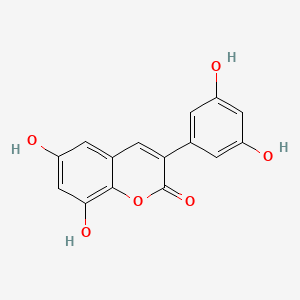

3-(3,5-Dihydroxyphenyl)-6,8-dihydroxy-2H-1-benzopyran-2-one

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(3,5-Dihydroxyphenyl)-6,8-Dihydroxy-2H-1-benzopyran-2-on beinhaltet typischerweise mehrere Schritte, beginnend mit einfacheren phenolischen Verbindungen. Eine gängige Methode beinhaltet die Kondensation von 3,5-Dihydroxybenzaldehyd mit einem geeigneten Keton unter sauren Bedingungen, um den Flavonoidkern zu bilden. Dies wird gefolgt von Hydroxylierungsreaktionen, um die zusätzlichen Hydroxylgruppen an den Positionen 6 und 8 einzuführen.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten, wobei effizientere Katalysatoren und optimierte Reaktionsbedingungen verwendet werden, um die Ausbeute und Reinheit zu erhöhen. Techniken wie Hochleistungsflüssigchromatographie (HPLC) und Massenspektrometrie (MS) werden häufig eingesetzt, um den Reaktionsfortschritt zu überwachen und die Qualität des Endprodukts zu gewährleisten.

Eigenschaften

CAS-Nummer |

873869-57-9 |

|---|---|

Molekularformel |

C15H10O6 |

Molekulargewicht |

286.24 g/mol |

IUPAC-Name |

3-(3,5-dihydroxyphenyl)-6,8-dihydroxychromen-2-one |

InChI |

InChI=1S/C15H10O6/c16-9-1-7(2-10(17)5-9)12-4-8-3-11(18)6-13(19)14(8)21-15(12)20/h1-6,16-19H |

InChI-Schlüssel |

UTRZVEMCMITTIW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C=C1O)O)C2=CC3=CC(=CC(=C3OC2=O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dihydroxyphenyl)-6,8-dihydroxy-2H-1-benzopyran-2-one typically involves multiple steps, starting from simpler phenolic compounds. One common method involves the condensation of 3,5-dihydroxybenzaldehyde with a suitable ketone under acidic conditions to form the flavonoid core. This is followed by hydroxylation reactions to introduce the additional hydroxyl groups at the 6 and 8 positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and ensure the quality of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(3,5-Dihydroxyphenyl)-6,8-Dihydroxy-2H-1-benzopyran-2-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann zu Chinonen oxidiert werden, die wichtige Zwischenprodukte in vielen biologischen Prozessen sind.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Dihydroderivate umwandeln.

Substitution: Elektrophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den aromatischen Ring einführen, wodurch seine chemische Vielfalt erhöht wird

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Elektrophile wie Halogene und Nitroverbindungen. Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um selektive und effiziente Transformationen zu gewährleisten .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Chinone, Dihydroderivate und verschiedene substituierte Flavonoide, die jeweils unterschiedliche chemische und biologische Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3-(3,5-Dihydroxyphenyl)-6,8-Dihydroxy-2H-1-benzopyran-2-on beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen:

Antioxidative Aktivität: Die Verbindung fängt freie Radikale und reaktive Sauerstoffspezies ab und schützt so Zellen vor oxidativem Schaden.

Enzyminhibition: Sie kann Enzyme wie Tyrosinase hemmen, die an der Melaninbiosynthese beteiligt ist, wodurch sie in kosmetischen Anwendungen für die Hautbleiche nützlich ist

Signaltransduktion: Die Verbindung kann Signalwege modulieren, die mit Entzündungen und Zellproliferation zusammenhängen, was zu ihren potenziellen therapeutischen Wirkungen beiträgt.

Wirkmechanismus

The mechanism of action of 3-(3,5-Dihydroxyphenyl)-6,8-dihydroxy-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Enzyme Inhibition: It can inhibit enzymes like tyrosinase, which is involved in melanin synthesis, making it useful in cosmetic applications for skin whitening

Signal Transduction: The compound may modulate signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3,5-Dihydroxyphenylpropionsäure: Ein Metabolit von Alkylresorcinolen mit ähnlichen antioxidativen Eigenschaften.

1-(3,5-Dihydroxyphenyl)-2-(3,5-dihydroxyphenyl)ethan: Eine weitere phenolische Verbindung mit potenziellen biologischen Aktivitäten.

3,5-Dihydroxyphenylglycin: Ein potenter Agonist von metabotropen Glutamatrezeptoren der Gruppe I, der in der neurologischen Forschung verwendet wird.

Einzigartigkeit

Was 3-(3,5-Dihydroxyphenyl)-6,8-Dihydroxy-2H-1-benzopyran-2-on auszeichnet, ist seine einzigartige Kombination aus Hydroxylgruppen und dem Flavonoidkern, die eine besondere chemische Reaktivität und biologische Aktivität verleihen. Dies macht es zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.